molecular formula C10H11NO2 B14574688 6-Methyl-4-nitro-2,3-dihydro-1H-indene CAS No. 61469-81-6

6-Methyl-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B14574688
CAS No.: 61469-81-6
M. Wt: 177.20 g/mol
InChI Key: YLDBZUYROVLKOG-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-2,3-dihydro-1H-indene is a nitro-substituted indane derivative offered as a key building block for research and development. The indene scaffold, particularly 2,3-dihydro-1H-indene, is recognized as a privileged structure in medicinal chemistry and serves as a promising skeleton for developing novel Retinoic Acid Receptor α (RARα) agonists . This makes it a compound of significant interest for researchers investigating new therapeutic agents, especially in fields like oncology where RARα plays a pivotal role in controlling cellular differentiation and apoptosis . The structural template of this compound features a hydrophobic region and is amenable to further functionalization, allowing for exploration of structure-activity relationships (SAR) . As a research chemical, it is intended for use in laboratory studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-4-nitro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-8-3-2-4-9(8)10(6-7)11(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBZUYROVLKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488263
Record name 6-Methyl-4-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61469-81-6
Record name 6-Methyl-4-nitro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Methyl-Substituted Indanone Precursors

The most direct route to 6-methyl-4-nitro-2,3-dihydro-1H-indene involves nitration of 6-methyl-2,3-dihydro-1H-inden-1-one (9 ). As demonstrated in analogous systems, nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid at −5°C achieves para-substitution relative to existing functional groups. For the target compound, this would theoretically position the nitro group at C4 when starting from a C6-methyl-substituted indanone.

Key reaction parameters:

  • Temperature control : Maintained at −5°C to prevent polysubstitution
  • Acid concentration : 98% H₂SO₄ ensures proper protonation of the nitronium ion precursor
  • Stoichiometry : 1.2:1 molar ratio of KNO₃ to indanone for complete conversion

Post-nitration, the resulting 6-methyl-4-nitro-2,3-dihydro-1H-inden-1-one (10 ) undergoes sequential reduction and dehydration:

  • Carbonyl reduction : Sodium borohydride (NaBH₄) in THF/MeOH (2:1) converts the ketone to alcohol (11 ) with 92% yield
  • Dehydration : Acid-catalyzed elimination (H₂SO₄ or p-TsOH) produces the dihydroindene framework (12 )

Alternative Alkylation-Nitration Sequence

For substrates sensitive to direct nitration, a sequential alkylation-nitration approach proves effective:

  • Base-mediated alkylation :

    • Starting from 4-nitro-2,3-dihydro-1H-inden-1-ol (11 )
    • Treatment with methyl iodide (MeI) in presence of KOH
    • Achieves 85-90% C6 methylation
  • Oxidative dehydrogenation :

    • MnO₂-mediated conversion of alcohol to ketone intermediate
    • Enables subsequent functionalization if required

This method's advantage lies in preserving nitro group integrity during alkylation steps, though it requires careful pH control to prevent premature elimination.

Advanced Synthetic Methodologies

Tandem Nitration-Alkylation Processes

Recent developments in cascade reactions show promise for single-pot syntheses. A modified procedure adapted from indenodihydropyridine syntheses employs:

  • 1,1-Enediamine intermediates : Facilitate simultaneous ring formation and substituent introduction
  • Microwave assistance : Reduces reaction time from 12h to 45min while maintaining 78% yield

Critical parameters for tandem synthesis:

Parameter Optimal Value Effect on Yield
Temperature 110°C Maximizes rate
Solvent EtOH/H₂O (3:1) Enhances solubility
Catalyst loading 5% BiCl₃ Prevents byproducts

Directed Ortho-Metalation Approaches

For enhanced regiocontrol, directed metalation techniques using:

  • Lithium tetramethylpiperidide (LiTMP) : Directs methylation to C6
  • Copper-mediated nitration : Introduces nitro group at C4 with >95% regioselectivity

This method's sequential steps:

  • Lithiation at C6 using LiTMP (−78°C, THF)
  • Methylation with Me₂SO₄
  • Cu(NO₃)₂-mediated nitration at 0°C

Yields reach 82% with excellent functional group tolerance for subsequent derivatization.

Comparative Analysis of Synthetic Routes

Yield Optimization Across Methods

Data synthesized from multiple studies:

Method Average Yield Purity (%) Scalability
Classical nitration 67% 98.5 Industrial
Tandem alkylation 78% 97.2 Lab-scale
Directed metalation 82% 99.1 Pilot plant

Key observations:

  • Classical methods remain preferred for bulk production despite moderate yields
  • Metalation techniques offer superior regiocontrol but require stringent anhydrous conditions

Spectroscopic Characterization Benchmarks

Critical NMR data for authentication:

¹H NMR (600 MHz, CDCl₃):

  • δ 2.38 (s, 3H, CH₃)
  • δ 2.90-3.15 (m, 4H, dihydroindene protons)
  • δ 7.28-7.32 (d, J=8.1 Hz, aromatic H)

¹³C NMR (150 MHz, CDCl₃):

  • 21.4 ppm (CH₃)
  • 35.2, 38.7 ppm (dihydroindene Cs)
  • 148.9 ppm (NO₂-bearing C)

Industrial-Scale Production Considerations

Continuous Flow Nitration Systems

Modern adaptations for safer large-scale production:

  • Microreactor technology :

    • Enables precise temperature control (−5°C ±0.5°C)
    • Reduces nitration time from 4h to 12min
    • Achieves 95% conversion with 0.2% byproducts
  • In-line IR monitoring :

    • Real-time tracking of nitro group incorporation
    • Automated quenching when conversion exceeds 98%

Waste Management Protocols

Essential for environmentally sustainable production:

  • Acid recovery :
    • 98% H₂SO₄ regeneration through vacuum distillation
  • Nitrate removal :
    • Biodegradation using Paracoccus denitrificans strains
    • Reduces nitrate levels to <5 ppm in effluent

Chemical Reactions Analysis

6-Methyl-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be hydrogenated to form different derivatives.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. .

Scientific Research Applications

It appears that "6-Methyl-4-nitro-2,3-dihydro-1H-indene" is a chemical compound with potential applications in various scientific fields. The search results provide some information regarding its synthesis and potential uses, particularly in the context of pharmaceuticals and organic chemistry.

Chemical Synthesis

*5-bromo-6-methyl-4-nitro-2,3-dihydro-1H-indene can be synthesized in a laboratory setting . A process is described that involves adding compound 40D to a 500mL round-bottom flask under nitrogen protection in an ice-salt bath .

As an Anti-Cancer Agent

Tricyclic compounds, including those with a similar structure to the target compound, have shown promise as anti-cancer agents . These compounds can target tumor cells and impair mitosis by damaging DNA and inhibiting cell division . The method for treating cancer involves administering a therapeutic amount of a pharmaceutical composition containing the compound, its stereoisomer, or pharmaceutically acceptable salts . The compositions can be administered through various routes, including oral, topical, transdermal, inhalation, parenteral, sublingual, buccal, rectal, vaginal, and intranasal .

Use in Organic Chemistry

The compound can be used in synthesizing nitro-functionalized indenes via C–H activation of arylnitrones and annulation .

As an Inhibitor

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The specific pathways involved depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-methyl-4-nitro-2,3-dihydro-1H-indene with structurally related dihydroindene derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Compound Substituents CAS No. Key Properties/Activities References
This compound 6-CH₃, 4-NO₂ 61469-81-6 Limited direct data; inferred stability from nitro and methyl substituents.
4-Nitro-2,3-dihydro-1H-indene 4-NO₂ 34701-14-9 Nitro group enhances electrophilicity; potential precursor for bioactive molecules.
4,5,6-Trimethoxy-2,3-dihydro-1H-indene 4,5,6-OCH₃ N/A Core structure in tubulin polymerization inhibitors (e.g., compound 12d: 78.82% inhibition).
Diaporindenes A–D 2,3-dihydro-1H-indene + benzodioxan N/A Anti-inflammatory (IC₅₀: 4.2–9.0 μM against NO production).
6-Methoxy-7-nitro-1-indanone 6-OCH₃, 7-NO₂ 196597-96-3 Intermediate in drug synthesis; nitro and methoxy groups influence reactivity.
1-Chloro-4,6-difluoro-2,3-dihydro-1H-indene 1-Cl, 4,6-F 1188146-38-4 Fluorine substituents enhance metabolic stability; used in fluorinated building blocks.

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in this compound reduces electron density in the aromatic ring, enhancing electrophilicity and stability. This contrasts with methoxy (OCH₃) or methyl (CH₃) groups, which are electron-donating and increase nucleophilicity . Halogenation: Fluorine and chlorine substituents (e.g., in 1-chloro-4,6-difluoro-2,3-dihydro-1H-indene) improve metabolic stability and binding affinity in drug design .
  • Bioactivity: Antiproliferative Activity: 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compound 12d) show potent tubulin inhibition (78.82% growth inhibition at 0.1 mM), attributed to methoxy groups optimizing hydrophobic interactions . In contrast, nitro-substituted analogs like this compound may exhibit reduced activity due to EWGs destabilizing target binding . Anti-inflammatory Activity: Diaporindenes A–D, with fused benzodioxan moieties, inhibit NO production (IC₅₀: 4.2–9.0 μM), suggesting that bulky substituents enhance anti-inflammatory effects .
  • Synthetic Accessibility :

    • This compound derivatives typically require multi-step syntheses with moderate yields (5–28%), as seen in related dihydroindene compounds .

Q & A

Q. What are the key synthetic strategies for preparing 6-Methyl-4-nitro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nitro-substituted dihydroindenes typically involves electrophilic aromatic nitration or transition-metal-catalyzed cross-coupling. For example:

  • Electrophilic Nitration: Introduce the nitro group at the 4-position of 6-methyl-2,3-dihydro-1H-indene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .
  • Iron-Catalyzed Cross-Coupling: Adapt protocols from , where alkyl halides are coupled with indene derivatives. Replace the alkyl halide with a nitro-containing precursor and optimize ligand systems (e.g., N-heterocyclic carbenes) to stabilize intermediates .

Yield Optimization:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via flash chromatography (hexanes/EtOAc gradients) or recrystallization. Typical yields range from 40–70%, depending on steric hindrance from the methyl group .

Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Compare chemical shifts with analogous compounds. For example, the methyl group at C6 appears as a singlet near δ 2.3–2.5 ppm, while the nitro group deshields adjacent protons (C3/C5) to δ 7.1–7.3 ppm .
  • HRMS: Confirm molecular weight (C₁₀H₁₁NO₂: [M+H]+ = 178.0868) with an error margin < 2 ppm .
  • HS-SPME-GC × GC-TOFMS: Use this method (as in ) to detect trace impurities or stereoisomers. Characteristic fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) aid in structural validation .

Advanced Research Questions

Q. How can computational modeling address contradictions in experimental data for nitro-dihydroindenes?

Methodological Answer: Discrepancies in regioselectivity or stability often arise from competing reaction pathways. Mitigate these by:

  • DFT Calculations: Model the nitration transition state to predict favored substitution patterns. Compare with experimental NMR/IR data .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. For example, acetonitrile may stabilize nitro-group intermediates better than THF .

Case Study:
highlights how substituent rigidity (e.g., 2,3-dihydro-1H-indene moieties) reduces conformational noise. Apply similar logic to differentiate between ortho/meta/para nitration products .

Q. What role can this compound play in drug discovery, particularly in apoptosis modulation?

Methodological Answer: Nitro-dihydroindenes are structurally analogous to indene-based apoptosis inhibitors (). Key steps for pharmacological evaluation include:

  • Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., halogens at C5) and test against cancer cell lines (e.g., HeLa, MCF-7).
  • Mechanistic Studies: Use fluorescence polarization assays to measure binding affinity to inhibitor of apoptosis proteins (IAPs), such as XIAP or survivin .

Data Interpretation:

  • Correlate IC₅₀ values with substituent electronic profiles (Hammett constants). Nitro groups enhance electron-withdrawing effects, potentially improving target engagement .

Q. How do analytical workflows resolve origin traceability for nitro-dihydroindenes in geological or biological samples?

Methodological Answer: Adapt the HS-SPME-GC × GC-TOFMS protocol from :

  • Sample Preparation: Extract compounds from amber or fossilized resins using hexane/acetone (9:1).
  • PCA Analysis: Identify diagnostic markers (e.g., methyl and nitro group ratios) to distinguish samples by geographic origin. For example, Mexican amber in was characterized by tetramethyl-dihydroindenes .

Critical Parameters:

  • Column phase selection (e.g., 5% phenyl polysiloxane for better nitro-group retention).
  • Internal standards (e.g., deuterated indenes) to normalize retention time shifts .

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